In-Depth Technical Guide to Methyl 22-hydroxydocosanoate
In-Depth Technical Guide to Methyl 22-hydroxydocosanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 22-hydroxydocosanoate (B1255833) is a long-chain ω-hydroxy fatty acid methyl ester. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its analysis, and an exploration of its potential biological activities. The information is intended to serve as a valuable resource for researchers in the fields of lipidomics, natural product chemistry, and drug discovery.
Chemical and Physical Properties
Methyl 22-hydroxydocosanoate is a saturated long-chain fatty acid methyl ester characterized by a hydroxyl group at the terminal (ω) position of its 22-carbon chain. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₆O₃ | [1][2][3] |
| Molecular Weight | 370.61 g/mol | [1][2][3] |
| IUPAC Name | methyl 22-hydroxydocosanoate | [1] |
| Synonyms | ω-hydroxy Behenic Acid methyl ester, 22-hydroxy DCA methyl ester, ω-hydroxy Docosanoic Acid methyl ester | [2] |
| CAS Number | 38646-51-4 | [2] |
| Appearance | Solid | [2] |
| Storage Stability | ≥ 4 years | [2] |
Experimental Protocols
Synthesis of Long-Chain ω-Hydroxy Fatty Acid Methyl Esters
Protocol: Acid-Catalyzed Esterification using Methanolic HCl
-
Reagent Preparation: Prepare a 5% (w/v) solution of anhydrous hydrogen chloride in methanol (B129727). This can be achieved by carefully bubbling dry HCl gas through anhydrous methanol or by the cautious addition of acetyl chloride to cooled, anhydrous methanol (e.g., 1 mL of acetyl chloride to 10 mL of methanol).[4]
-
Reaction Setup: Dissolve the starting material, 22-hydroxydocosanoic acid, in the methanolic HCl solution in a round-bottom flask equipped with a reflux condenser. A significant excess of the reagent should be used.
-
Reaction Conditions: Reflux the mixture for approximately 2 hours or allow it to stand at 50°C overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
Work-up: After the reaction is complete, add water to the mixture and extract the Methyl 22-hydroxydocosanoate into a non-polar organic solvent such as hexane (B92381) or diethyl ether.
-
Purification: Wash the organic extract with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Logical Workflow for Synthesis:
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for the purification of long-chain fatty acid esters.[5][6][7]
Protocol: Reverse-Phase HPLC Purification
-
Column: A C18 reverse-phase column is typically used.[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed. For complex mixtures, starting with a higher water concentration and gradually increasing the acetonitrile concentration will elute compounds based on their polarity, with less polar compounds eluting later.
-
Detection: UV detection at 205-210 nm is suitable for detecting the ester functional group.[7]
-
Sample Preparation: Dissolve the crude Methyl 22-hydroxydocosanoate in a small volume of the initial mobile phase for injection.
-
Fraction Collection: Collect fractions as they elute from the column and analyze them by TLC or mass spectrometry to identify those containing the pure product.
Logical Workflow for HPLC Purification:
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for Methyl 22-hydroxydocosanoate is not available, the expected chemical shifts can be predicted based on the analysis of similar long-chain fatty acid methyl esters.[8][9][10][11]
Expected ¹H NMR Spectral Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -OCH₃ (ester) | ~3.67 | s |
| -CH₂ -OH | ~3.64 | t |
| -CH₂ -COO- | ~2.30 | t |
| -CH₂ -CH₂-COO- | ~1.63 | m |
| -(CH₂ )n- (chain) | ~1.25 | br s |
| -CH₃ (terminal) | ~0.88 | t |
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (ppm) |
| C =O (ester) | ~174 |
| -C H₂-OH | ~63 |
| -OC H₃ (ester) | ~51 |
| -C H₂-COO- | ~34 |
| -(C H₂)n- (chain) | ~29-30 |
| -C H₂-CH₂-OH | ~32 |
| -C H₂-CH₂-COO- | ~25 |
| -C H₃ (terminal) | ~14 |
Mass Spectrometry (MS)
GC-MS data for Methyl 2-hydroxydocosanoate (a positional isomer) is available and provides insight into the fragmentation patterns of such molecules.[1][12] For the trimethylsilyl (B98337) (TMS) derivative of Methyl 22-hydroxydocosanoate, the molecular weight is 442.8 g/mol .[13]
Expected Fragmentation Pattern: In electron ionization (EI) mass spectrometry, long-chain fatty acid methyl esters typically show fragmentation patterns characterized by:
-
A molecular ion peak (M⁺), which may be weak.
-
Loss of the methoxy (B1213986) group (-OCH₃) resulting in an [M-31]⁺ peak.
-
A prominent peak at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester.
-
A series of peaks separated by 14 Da, corresponding to the successive loss of methylene (B1212753) (-CH₂-) units.
-
For the ω-hydroxy compound, fragmentation near the hydroxyl group would also be expected.
Mass Spectrum Analysis Workflow:
Biological Activity and Potential Applications
While specific biological activities of Methyl 22-hydroxydocosanoate have not been extensively studied, the broader class of ω-hydroxy fatty acids and their derivatives are known to possess important biological functions.
Anti-Inflammatory Properties
Omega-3 fatty acids, which are structurally related to long-chain fatty acids, are well-documented for their anti-inflammatory effects.[14][15][16][17] They can modulate inflammatory pathways by:
-
Competing with arachidonic acid for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of less potent pro-inflammatory mediators.[15]
-
Serving as precursors for specialized pro-resolving mediators (SPMs) such as resolvins and protectins, which actively promote the resolution of inflammation.[18]
Given its structure as a long-chain fatty acid derivative, Methyl 22-hydroxydocosanoate may exhibit similar anti-inflammatory properties and warrants further investigation as a potential therapeutic agent.
G-Protein Coupled Receptor (GPCR) Signaling
Certain fatty acids are known to act as signaling molecules by activating specific G-protein coupled receptors (GPCRs).[19][20][21][22][23] For instance, GPR40 (also known as FFA1) and GPR120 (FFA4) are activated by medium and long-chain fatty acids and are involved in metabolic regulation.[20] The activation of these receptors can influence insulin (B600854) secretion, glucose homeostasis, and inflammatory responses.[19] It is plausible that Methyl 22-hydroxydocosanoate or its corresponding free acid could interact with one or more of these fatty acid-sensing GPCRs, thereby modulating downstream signaling pathways.
Potential Signaling Pathway Involvement:
Conclusion
Methyl 22-hydroxydocosanoate is a long-chain ω-hydroxy fatty acid methyl ester with potential for further investigation, particularly in the context of its biological activities. This guide provides a foundational understanding of its chemical properties and outlines key experimental approaches for its synthesis, purification, and characterization. The exploration of its potential anti-inflammatory effects and interaction with cell signaling pathways, such as those mediated by GPCRs, represents a promising avenue for future research and drug development.
References
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- 19. G protein-coupled receptors as potential targets for nonalcoholic fatty liver disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
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